

CAS number 5090-67-5 physical properties

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Compound of Interest

Compound Name: *1H-Pyrazole,3,5-dimethyl-1-nitroso-(9Cl)*

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An In-Depth Technical Guide to the Physical Properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

Disclaimer: Initial searches for CAS number 5090-67-5 did not yield relevant physical property data. The following guide pertains to the closely related and well-documented compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, with CAS number 73963-42-5. This compound is a key intermediate in the synthesis of the pharmaceutical agent Cilostazol.^{[1][2][3]}

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Core Physical and Chemical Properties

The compound 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white to off-white crystalline solid at room temperature.^{[4][5]} It is characterized by a tetrazole ring substituted with a cyclohexyl group and a 4-chlorobutyl side chain.^{[2][4]} This structure contributes to its utility as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.^[1]

Quantitative Data Summary

For ease of reference, the key quantitative physical and chemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₉ ClN ₄	[2][4][6]
Molecular Weight	242.75 g/mol	[2][4][6]
Melting Point	49-52 °C	[1][3][5][7]
Boiling Point (Predicted)	425.2 ± 24.0 °C	[3][7]
Density (Predicted)	1.29 ± 0.1 g/cm ³	[3][7]
pKa (Predicted)	1.23 ± 0.10	[1][3][7]
Appearance	White to off-white solid	[3][4][5]
Solubility	Soluble in organic solvents like ethanol and chloroform; limited solubility in water.	[1]
Storage Temperature	2-8°C, sealed in a dry environment.	[1][3][7]

Experimental Protocols: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a critical process for its application as a pharmaceutical intermediate. Several methods have been documented, with a common route involving the cyclization of an amide precursor.

Method 1: Synthesis from N-cyclohexyl-5-chloropentanamide

This protocol details a two-step synthesis starting from N-cyclohexyl-5-chloropentanamide.

Step 1: Formation of the Imidoyl Chloride

- In a reaction vessel, dissolve N-cyclohexyl-5-chloropentanamide (4.36 g, 0.020 mol) in benzene (30 ml) and cool the solution to 0°C with stirring.

- Add phosphorus pentachloride (4.4 g, 0.021 mol) to the solution in portions over a period of 10 minutes.
- After the addition is complete, allow the reaction mixture to warm to 18°C and continue stirring for an additional 2 hours.

Step 2: Cyclization with Hydrazoic Acid

- Cool the resulting solution back down to 0°C.
- Add a solution of hydrazoic acid (0.04 mol) in benzene (50 ml).
- Stir the reaction mixture at 0°C for 1.5 hours, then at 18°C for 48 hours.
- Following the extended stirring, heat the mixture under reflux for 3 hours.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Dissolve the residue in ethyl acetate (250 ml) and wash with a saturated aqueous solution of sodium hydrogen carbonate (3 x 100 ml).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from an ethyl acetate-hexane mixture to yield 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a colorless crystalline solid.[8]

Method 2: One-Pot Synthesis from 5-chlorovaleronitrile and Cyclohexanol

This method provides a more direct route to the intermediate N-cyclohexyl-5-chlorovaleramide, which is then converted to the final product.

Step 1: Synthesis of 5-chloro-N-cyclohexyl valeramide

- In a 1L reaction vessel, add 300 grams of sulfuric acid and cool to 0-5°C using an ice-salt bath.

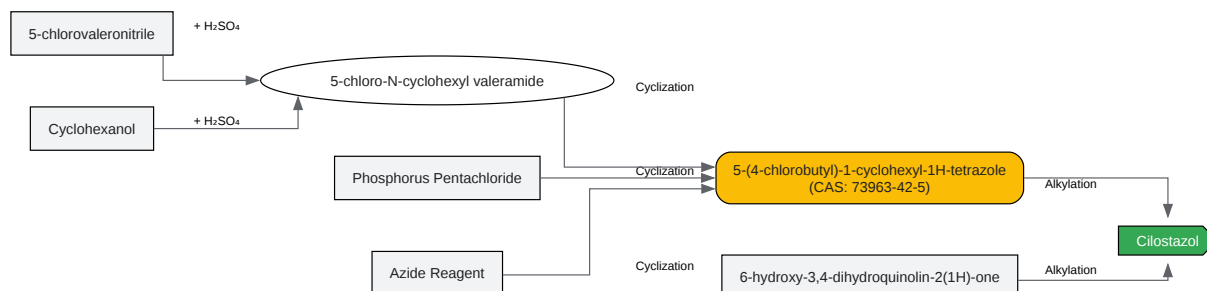
- Slowly add a mixture of 5-chlorovaleronitrile (58.75 g) and cyclohexanol (75 g) to the cooled sulfuric acid.
- Maintain the temperature for 30 minutes after the addition, then gradually increase the temperature by 5°C every 30 minutes until it reaches 25-30°C.
- Hold the reaction at this temperature for 4 hours, monitoring the disappearance of 5-chlorovaleronitrile by gas chromatography.
- Pour the reaction mixture into 1000 g of crushed ice and extract with methyl isobutyl ketone (MIBK) (1 x 200 ml, then 3 x 200 ml from the aqueous phase).
- Combine the organic phases and wash with an aqueous sodium bicarbonate solution until neutral, followed by a wash with saturated brine.
- Dry the organic phase and concentrate to yield a light-yellow solid, which is then recrystallized from petroleum ether to give white solid 5-chloro-N-cyclohexyl valeramide.^[9]

Step 2: Cyclization to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

- The resulting 5-chloro-N-cyclohexyl valeramide is then treated with phosphorus pentachloride and an azide cyclization reagent at a temperature between 0°C and 80°C for 2-12 hours to yield the final product.^[9]

Visualization of Synthetic Pathway

The primary application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a key intermediate in the synthesis of Cilostazol, a phosphodiesterase III A (PDE3A) inhibitor.^{[1][3][4]} The following diagram illustrates the logical workflow of this synthesis.



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Caption: Synthesis pathway of Cilostazol from starting materials, highlighting the key intermediate 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

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